molecular formula C12H16N2O2 B14847247 5-Cyclopropoxy-2-ethyl-N-methylnicotinamide CAS No. 1243289-95-3

5-Cyclopropoxy-2-ethyl-N-methylnicotinamide

Cat. No.: B14847247
CAS No.: 1243289-95-3
M. Wt: 220.27 g/mol
InChI Key: WSASRXOVBKGOSQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Cyclopropoxy-2-ethyl-N-methylnicotinamide involves several steps, typically starting with the preparation of the nicotinamide core. The synthetic routes and reaction conditions for this compound are not widely documented in publicly available sources. general methods for synthesizing nicotinamide derivatives often involve the use of cyclopropylamine and ethyl bromide as starting materials, followed by cyclization and functional group modifications under controlled conditions

Chemical Reactions Analysis

5-Cyclopropoxy-2-ethyl-N-methylnicotinamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Cyclopropoxy-2-ethyl-N-methylnicotinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-ethyl-N-methylnicotinamide is not well-documented. as a nicotinamide derivative, it may interact with various molecular targets and pathways involved in cellular metabolism and signaling. Nicotinamide derivatives are known to influence processes such as DNA repair, cellular energy production, and enzyme activity .

Comparison with Similar Compounds

5-Cyclopropoxy-2-ethyl-N-methylnicotinamide can be compared with other nicotinamide derivatives, such as:

    Nicotinamide: The parent compound, which is a form of vitamin B3 and has well-documented biological activities.

    Nicotinamide riboside: A derivative that is a precursor to nicotinamide adenine dinucleotide (NAD+), involved in cellular energy metabolism.

    Nicotinamide mononucleotide: Another NAD+ precursor with potential anti-aging and metabolic benefits.

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct chemical and biological properties compared to other nicotinamide derivatives.

Properties

CAS No.

1243289-95-3

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

5-cyclopropyloxy-2-ethyl-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C12H16N2O2/c1-3-11-10(12(15)13-2)6-9(7-14-11)16-8-4-5-8/h6-8H,3-5H2,1-2H3,(H,13,15)

InChI Key

WSASRXOVBKGOSQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)OC2CC2)C(=O)NC

Origin of Product

United States

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